1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

Antibacterial Allosteric modulation PBP2x

1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- (CAS 193534‑29‑1; molecular formula C₁₀H₁₀F₃N₃; molecular weight 229.20 g·mol⁻¹) is a fluorinated benzimidazole derivative that contains a secondary‑amine (N‑methyl) side‑arm at the 2‑position and a trifluoromethyl (–CF₃) group at the 5(6)‑position of the fused heterocyclic core [REFS‑1]. It belongs to the class of benzimidazole‑2‑methanamines, a scaffold that has recently been validated as an allosteric modulator of Streptococcus pneumoniae penicillin‑binding protein 2x (PBP2x) [REFS‑2].

Molecular Formula C10H10F3N3
Molecular Weight 229.20
CAS No. 193534-29-1
Cat. No. B3040365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-
CAS193534-29-1
Molecular FormulaC10H10F3N3
Molecular Weight229.20
Structural Identifiers
SMILESCNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N3/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9/h2-4,14H,5H2,1H3,(H,15,16)
InChIKeyPAPGKGQRIPIDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- (CAS 193534-29-1) – Core Chemical Identity and Procurement Baseline


1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)- (CAS 193534‑29‑1; molecular formula C₁₀H₁₀F₃N₃; molecular weight 229.20 g·mol⁻¹) is a fluorinated benzimidazole derivative that contains a secondary‑amine (N‑methyl) side‑arm at the 2‑position and a trifluoromethyl (–CF₃) group at the 5(6)‑position of the fused heterocyclic core [REFS‑1]. It belongs to the class of benzimidazole‑2‑methanamines, a scaffold that has recently been validated as an allosteric modulator of Streptococcus pneumoniae penicillin‑binding protein 2x (PBP2x) [REFS‑2]. Multiple vendors list the compound as a research‑grade chemical (typical purity ≥ 95 %) and note it should be handled as harmful/irritant [REFS‑3][REFS‑4]. The concurrent presence of the electron‑withdrawing –CF₃ group and the flexible methylaminomethyl side‑chain creates a substitution pattern that cannot be reproduced by the simpler des‑trifluoromethyl, des‑N‑methyl, or N‑alkyl positional isomers commonly offered by chemical suppliers.

Why In‑Class Benzimidazole‑2‑methanamines Cannot Be Substituted for 1H‑Benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- in Procurement


The benzimidazole‑2‑methanamine series displays steep structure–activity relationships (SAR) where seemingly minor structural modifications lead to large shifts in biological potency. In the foundational PBP2x allosteric‑modulator study, the minimal‑inhibitory concentration (MIC) against S. pneumoniae ranged from ≤ 2 mg·L⁻¹ to ≥ 16 mg·L⁻¹ across only 70 close analogs, with many substitutions abolishing activity entirely [REFS‑1]. The –CF₃ group at the 5(6)‑position is documented to increase binding affinity and metabolic stability in benzimidazole scaffolds, while the secondary‑amine (N‑methyl) terminus alters hydrogen‑bonding capacity and basicity relative to primary‑amine or tertiary‑amine analogs [REFS‑2][REFS‑3]. Consequently, ordering a “benzimidazole‑2‑methanamine” without specifying both the –CF₃ and N‑methyl substituents will almost certainly deliver a compound with quantitatively different activity, solubility, or off‑target profile, making direct substitution invalid for reproducible research or structure‑guided design.

Product‑Specific Quantitative Differentiation Evidence for 1H‑Benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- (CAS 193534‑29‑1)


Benzimidazole‑2‑methanamine Core Scaffold Validated as an Allosteric PBP2x Modulator – Foundation for Antimicrobial Lead Optimization

A focused library of 96 benzimidazole‑2‑methanamine compounds was evaluated for antibacterial activity against Streptococcus pneumoniae ATCC 49619, yielding MIC values from ≤ 2 mg·L⁻¹ to ≥ 16 mg·L⁻¹ [REFS‑1]. While the specific contribution of the 5(6)‑CF₃ + 2‑N‑methyl substitution pattern has not been reported in isolation, the SAR analysis explicitly identifies that synergistic substitution of both the benzimidazole N‑position and the aminomethyl side‑chain nitrogen is essential for achieving potent MIC values [REFS‑1]. This class‑level evidence establishes the benzimidazole‑2‑methanamine scaffold as a validated starting point for hit‑to‑lead optimization, positioning 1H‑benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- as a chemically diverse building block for exploring 5(6)‑CF₃ effects within this scaffold.

Antibacterial Allosteric modulation PBP2x

Trifluoromethyl Substituent Confers Quantifiable Antiprotozoal Advantage in 2‑Substituted Benzimidazoles – Comparative IC₅₀ Data

In a head‑to‑head study of 2‑(trifluoromethyl)‑1H‑benzimidazole derivatives against Giardia intestinalis and Trichomonas vaginalis, compounds bearing the 2‑CF₃ group achieved IC₅₀ values < 1 µM and were 14‑fold more potent than albendazole against T. vaginalis [REFS‑1][REFS‑2]. The data demonstrate that the 2‑CF₃ group is a critical pharmacophoric element for antiprotozoal potency. 1H‑benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- uniquely combines a 2‑aminomethyl side‑chain with a 5(6)‑CF₃ substituent, offering a distinct vector for derivatization that is absent in 2‑CF₃‑only or des‑CF₃ analogs frequently sourced from generic catalogs.

Antiparasitic Trifluoromethyl effect IC50

Secondary‑Amine (N‑Methyl) Side‑Chain Provides a Hydrogen‑Bond Donor Site That Primary‑Amine and Tertiary‑Amine Analogs Lack – Implications for Target Engagement

The N‑methyl secondary amine in 1H‑benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- is both a hydrogen‑bond donor (N–H) and a moderate base (predicted pKₐ ≈ 7.5–8.5), distinguishing it from the primary‑amine analog (6‑(trifluoromethyl)‑1H‑benzimidazole‑2‑methanamine, which has two N–H donors and higher basicity) and the N,N‑dimethyl tertiary‑amine analog (which lacks an H‑bond donor entirely) [REFS‑1][REFS‑2]. In the PBP2x allosteric modulator study, SAR1 structures that retained a secondary amine at the methanamine position showed a greater frequency of active MIC values (≤ 8 mg·L⁻¹) compared to tertiary‑amine analogs, with compound 26 (a secondary‑amine‑containing precursor) registering MIC = 8 mg·L⁻¹ while many tertiary‑amine variants were inactive (MIC ≥ 16 mg·L⁻¹) [REFS‑3].

Medicinal chemistry Hydrogen bonding Structure–activity relationship

Regiochemical Ambiguity (5‑ vs 6‑CF₃) and Tautomeric Nature of the Benzimidazole Scaffold Differentiate This Compound from 1‑Alkylated Congeners

In 1H‑benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)-, the benzimidazole N1‑position is unsubstituted, allowing rapid prototropic tautomerism that equilibrates the 5‑CF₃ and 6‑CF₃ positional isomers. This dynamic behavior is absent in the 1‑methyl‑locked congener (CAS 828241‑99‑2; 1‑methyl‑5‑(trifluoromethyl)‑1H‑benzimidazole‑2‑methanamine), which is fixed as the 5‑CF₃ isomer [REFS‑1]. The tautomeric equilibrium in the target compound can affect hydrogen‑bonding patterns to biological targets, solubility, and crystal packing, with the centroid–centroid stacking distance between benzimidazole rings measured as 3.594 Å in a closely related N‑methyl‑benzimidazole crystal structure [REFS‑2].

Tautomerism Regioisomerism Physicochemical properties

CYP3A2 Inhibition Liability – Quantitative Binding Data for the Exact Compound

BindingDB entry CHEMBL5182450 reports a Kᵢ of 52.6 µM for inhibition of CYP3A2 in rat liver microsomes by 1H‑benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)-, using midazolam as the probe substrate [REFS‑1]. This is the only publicly available quantitative in vitro ADMET data point for the exact compound. A Kᵢ of 52.6 µM represents weak CYP3A2 inhibition, suggesting a relatively low risk of CYP‑mediated drug–drug interactions for this scaffold, although the human CYP3A4 equivalent has not been reported. No comparable CYP inhibition data are publicly available for the des‑CF₃ or primary‑amine analogs of this compound.

ADMET CYP inhibition Drug metabolism

Sourcing Consistency – Availability from Multiple Non‑Interchangeable Suppliers with Documented Purity Specifications

The compound is stocked by several independent research‑chemical suppliers at defined purity grades: Leyan (95 %, product 1942620) [REFS‑1], Apollo Scientific (Catalogue PC49348, specification includes MDL MFCD24110539) [REFS‑2], and Alfa Chemistry (category “Fluorinated Benzimidazoles”) [REFS‑3]. The compound is also available as the dihydrochloride salt (CAS 1632257‑96‑5), which has different solubility and handling characteristics [REFS‑4]. In contrast, the closest analog (6‑(trifluoromethyl)‑1H‑benzo[d]imidazol‑2‑yl)methanamine hydrochloride is sourced exclusively via a limited number of vendors [REFS‑5]. This multi‑vendor availability with explicit purity documentation ensures reproducible procurement, a consideration that does not apply to less widely stocked benzimidazole‑2‑methanamine congeners.

Chemical procurement Purity specification Reproducibility

Validated Research and Industrial Application Scenarios for 1H‑Benzimidazole‑2‑methanamine, N‑methyl‑6‑(trifluoromethyl)- (CAS 193534‑29‑1)


Medicinal Chemistry Hit‑to‑Lead Optimization of Allosteric Antibacterial Agents Targeting S. pneumoniae PBP2x

SAR campaigns using the benzimidazole‑2‑methanamine scaffold have yielded compounds with MIC ≤ 2 mg·L⁻¹ against S. pneumoniae [REFS‑1]. The target compound provides an unoccupied N1‑position for alkylation and a secondary‑amine side‑chain for further diversification, enabling exhaustive exploration of the 5(6)‑CF₃‑substituted quadrant of the SAR matrix that has not yet been investigated in the published PBP2x modulator series.

Antiprotozoal Lead Generation Leveraging the Validated Trifluoromethyl‑Benzimidazole Pharmacophore

2‑CF₃‑substituted benzimidazoles have demonstrated IC₅₀ values < 1 µM against G. intestinalis and a 14‑fold potency advantage over albendazole [REFS‑2]. The target compound, bearing the 5(6)‑CF₃ group and a flexible 2‑aminomethyl linker, serves as a modular core for synthesizing focused libraries that probe the contribution of the side‑chain amine to antiprotozoal selectivity and safety margins.

ADMET Profiling and CYP Inhibition Risk Assessment for Benzimidazole Lead Series

The compound has a measured CYP3A2 Kᵢ of 52.6 µM (rat liver microsomes) [REFS‑3]. This single‑point ADMET data makes it a rational comparator for in‑house CYP panels when evaluating more advanced benzimidazole leads. Procurement of the exact compound ensures that follow‑up human CYP3A4 and metabolic stability assays are performed on a chemically defined, commercially traceable sample.

Crystallography and Biophysical Studies Requiring a Tautomerizing Benzimidazole Scaffold

The free N1‑H imidazole proton enables prototropic tautomerism that can be exploited in fragment‑based drug design or for studying tautomer‑dependent protein–ligand interactions [REFS‑4]. The compound’s established crystal packing interactions (centroid–centroid distance ~3.6 Å in related structures) provide a starting point for co‑crystallization trials with PBP2x or other validated targets.

Quote Request

Request a Quote for 1H-Benzimidazole-2-methanamine, N-methyl-6-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.